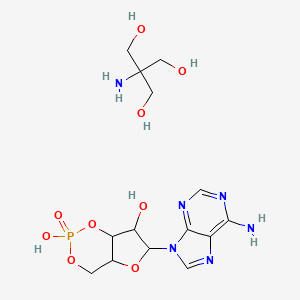![molecular formula C10H10N4O6 B15124905 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is an organic compound with a complex structure that includes both carboxymethyl and dinitrosoamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. The carboxymethyl group is introduced through a reaction with chloroacetic acid, while the dinitrosoamino group is formed via nitration and subsequent reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The dinitrosoamino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or catalytic hydrogenation for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The dinitrosoamino group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The carboxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[N-(carboxymethyl)-4-(nitrosoamino)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-(amino)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-(nitroamino)anilino]acetic acid
Uniqueness
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is unique due to the presence of both carboxymethyl and dinitrosoamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H10N4O6 |
|---|---|
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid |
InChI |
InChI=1S/C10H10N4O6/c15-9(16)5-13(6-10(17)18)7-1-3-8(4-2-7)14(11-19)12-20/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Clave InChI |
KCAHIVDGUGEZJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



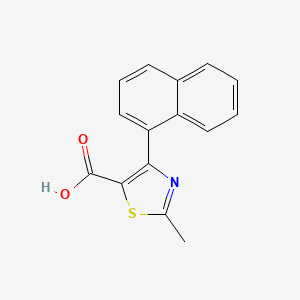
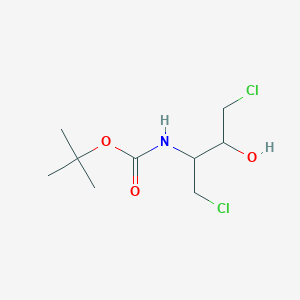
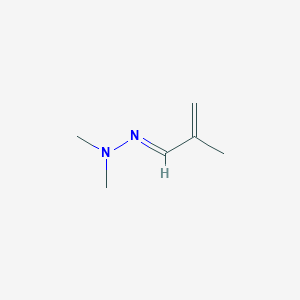
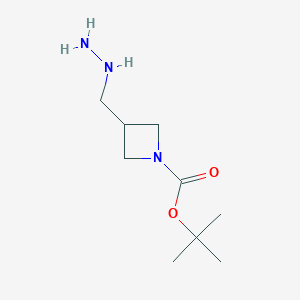
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
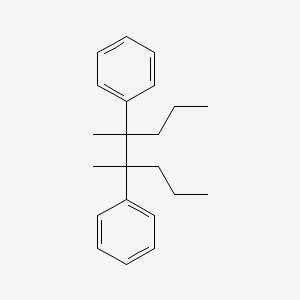
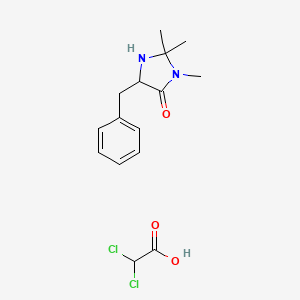
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
